molecular formula C13H13NO B13534691 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol

3-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Cat. No.: B13534691
M. Wt: 199.25 g/mol
InChI Key: RASFYWIQGZUQEN-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol typically involves the reaction of 2-methylquinoline with propen-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinolin-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A precursor in the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    3-(2-Methylquinolin-4-yl)prop-2-en-1-one: A closely related compound with similar structural features.

Uniqueness

This compound stands out due to its unique combination of a quinoline ring and a propen-2-ol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(E)-3-(2-methylquinolin-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C13H13NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-7,9,15H,8H2,1H3/b5-4+

InChI Key

RASFYWIQGZUQEN-SNAWJCMRSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)/C=C/CO

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C=CCO

Origin of Product

United States

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